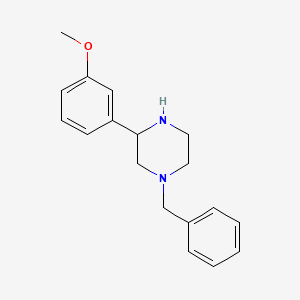

1-Benzyl-3-(3-methoxyphenyl)piperazine

描述

1-Benzyl-3-(3-methoxyphenyl)piperazine is a chemical compound belonging to the piperazine class, characterized by its benzyl and methoxyphenyl groups attached to the piperazine ring. Piperazines are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial sectors.

准备方法

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(3-methoxyphenyl)piperazine can be synthesized through various synthetic routes. One common method involves the reaction of 3-methoxybenzyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and large-scale reactors are often employed to ensure efficient production.

化学反应分析

Types of Reactions: 1-Benzyl-3-(3-methoxyphenyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Formation of reduced derivatives.

Substitution: Formation of alkylated piperazine derivatives.

科学研究应用

Chemical Properties and Structure

1-Benzyl-3-(3-methoxyphenyl)piperazine is characterized by its piperazine core, which is known for its versatility in drug design. The presence of the benzyl and methoxyphenyl groups enhances its lipophilicity and biological activity. The molecular formula of BMMP is with a molecular weight of 290.38 g/mol.

Medicinal Chemistry

BMMP has been investigated for its potential as a therapeutic agent due to its ability to modulate neurotransmitter systems. Research indicates that piperazine derivatives can act on serotonin receptors, potentially offering antidepressant effects. In particular, compounds with similar structures have demonstrated activity against various mental health disorders, including anxiety and depression .

Antitumor Activity

Recent studies have highlighted the antitumor properties of BMMP and related compounds. For instance, BMMP has been tested against several cancer cell lines, showing significant inhibition of cell proliferation. A notable study indicated that BMMP exhibited cytotoxic effects on breast cancer cells (MDA-MB-231), suggesting its potential as an anticancer agent .

Neuroprotective Effects

The neuroprotective properties of BMMP are also under investigation. Compounds with piperazine scaffolds have been shown to protect neuronal cells from oxidative stress, which is crucial in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Preliminary data suggest that modifications to the piperazine structure can enhance neuroprotection .

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Modulates serotonin receptors | |

| Antitumor | Inhibits proliferation in breast cancer cells | |

| Neuroprotective | Protects against oxidative stress in neuronal cells |

Case Study 1: Antitumor Activity

In a study published in Nature, researchers evaluated the effects of BMMP on various cancer cell lines, including breast and pancreatic cancer models. The results demonstrated that BMMP significantly reduced cell viability, indicating its potential as a therapeutic agent for cancer treatment .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of BMMP. The study revealed that certain structural modifications to the piperazine ring enhanced its ability to protect neuronal cells from oxidative damage, suggesting further exploration for applications in treating neurodegenerative diseases .

作用机制

The mechanism by which 1-Benzyl-3-(3-methoxyphenyl)piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

相似化合物的比较

1-Benzyl-3-(3-methoxyphenyl)piperazine is compared with other similar compounds, such as:

Benzylpiperazine (BZP): Similar structure but different substituents.

Methylenedioxybenzylpiperazine (MDBZP): Related piperazine derivative with methylenedioxy group.

Uniqueness: this compound is unique due to its specific combination of benzyl and methoxyphenyl groups, which can influence its chemical and biological properties.

Conclusion

This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable target for scientific research and industrial development.

生物活性

1-Benzyl-3-(3-methoxyphenyl)piperazine (also known as BZP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by a benzyl group and a methoxy-substituted phenyl group. The chemical formula is , with a molecular weight of approximately 274.37 g/mol. Its structure allows it to interact with various biological targets, which is crucial for its activity.

The biological activity of BZP primarily arises from its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine. Research indicates that BZP acts as a serotonin receptor agonist , which may contribute to its stimulant effects similar to those of amphetamines. Additionally, it has been shown to inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft .

Stimulant Effects

This compound has been reported to exhibit stimulant properties comparable to amphetamines but with lower potency. This has led to its use as a recreational drug, often marketed as a legal alternative to ecstasy . Studies have documented its presence in various toxicological cases, indicating potential risks associated with its consumption.

Anticonvulsant Activity

Research has explored the anticonvulsant properties of related piperazine compounds. For instance, studies on N-benzyl derivatives have shown enhanced anticonvulsant activity in animal models, suggesting that modifications in the piperazine structure can lead to significant changes in biological activity .

Cancer Research

Recent studies have investigated the potential of piperazine derivatives, including BZP analogs, in cancer treatment. One study focused on growth inhibition against multiple human cancer cell lines, highlighting the importance of structural modifications in enhancing cytotoxicity against specific cancer types . The findings suggest that BZP derivatives could serve as leads for developing new anticancer agents.

Case Studies and Toxicological Findings

Several case studies have documented the presence of BZP in postmortem analyses, often alongside other substances. For example, in one study involving fatalities where BZP was detected, it was found at concentrations ranging from 0.71 to 1.39 mg/L in blood samples . While not always the direct cause of death, these findings underscore the compound's potential for toxicity when used recreationally.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related piperazine compounds regarding their biological activities:

常见问题

Q. (Basic) What are the recommended synthetic routes for 1-Benzyl-3-(3-methoxyphenyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves sequential functionalization of the piperazine ring. A common approach includes:

- Step 1: Benzylation of piperazine using benzyl halides under nucleophilic substitution conditions (e.g., K₂CO₃ in acetonitrile at reflux) to yield 1-benzylpiperazine.

- Step 2: Introduction of the 3-methoxyphenyl group via Buchwald-Hartwig coupling or Ullmann-type reactions, employing palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in toluene or dioxane at elevated temperatures (80–100°C) .

Optimization includes solvent selection (polar aprotic solvents enhance reactivity), catalyst loading (0.5–2 mol%), and reaction time (12–24 hours). Purity is improved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

Q. (Basic) How is the compound structurally characterized, and what analytical techniques are critical for validation?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl CH₂ at δ 3.5–4.0 ppm, methoxy singlet at δ 3.7–3.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 297.1604 for C₁₈H₂₁N₂O₂).

- HPLC-PDA: Assesses purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient).

- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C-O stretch of methoxy at ~1250 cm⁻¹) .

Q. (Basic) What biological activities are associated with this compound, and how are they experimentally evaluated?

Methodological Answer:

The compound’s arylpiperazine core suggests serotonergic activity , particularly 5-HT₁A receptor affinity. Standard assays include:

- Radioligand Binding Assays: Competition studies using [³H]-8-OH-DPAT (5-HT₁A agonist) in transfected HEK293 cells. IC₅₀ values are calculated via nonlinear regression .

- Functional Assays: Measurement of cAMP inhibition or ERK phosphorylation in vitro to assess agonist/antagonist profiles .

Q. (Advanced) How can structure-activity relationships (SAR) be systematically analyzed to improve receptor selectivity?

Methodological Answer:

SAR studies involve:

- Analog Synthesis: Modifying substituents (e.g., replacing methoxy with halogens or alkyl groups) to probe steric/electronic effects.

- Comparative Binding Assays: Testing analogs against 5-HT₁A, 5-HT₂A, and dopamine D₂ receptors to map selectivity.

- Molecular Docking: Using Schrödinger Suite or AutoDock to model interactions (e.g., hydrogen bonding with Ser159/Asn386 in 5-HT₁A) .

Q. (Advanced) What computational methods predict the protonation state and solubility of this compound under physiological conditions?

Methodological Answer:

- pKa Prediction: Tools like MoKa or Epik estimate basicity (piperazine N: pKa ~8.5–9.5). Validation via potentiometric titration (Sirius T3) in aqueous/organic mixtures .

- Solubility Modeling: COSMO-RS or Hansen solubility parameters predict logP (experimental logP ~2.8) and solubility in biorelevant media (FaSSIF/FeSSIF) .

Q. (Advanced) What green chemistry strategies can be applied to its synthesis to reduce environmental impact?

Methodological Answer:

- Micellar Catalysis: Use TPGS-750-M surfactant in water to replace organic solvents, improving atom economy .

- Nickel Catalysis: Ni(0) nanoparticles enable C-N coupling under mild conditions (40°C, 12 hours) with 85–90% yield .

- Flow Reactors: Continuous processing reduces waste and enhances scalability .

Q. (Basic) How is the compound’s toxicity profile assessed in preclinical studies?

Methodological Answer:

- In Vitro Cytotoxicity: MTT assays in HepG2 cells (IC₅₀ >100 µM suggests low toxicity) .

- Genotoxicity: Ames test (TA98/TA100 strains) to rule out mutagenicity .

- Acute Toxicity: OECD Guideline 423 in rodents (LD₅₀ determination) .

Q. (Advanced) How does the protonation state of the piperazine ring influence its pharmacokinetics and blood-brain barrier (BBB) penetration?

Methodological Answer:

- Ionization at Physiological pH: At pH 7.4, the piperazine ring is partially protonated, enhancing water solubility but reducing passive BBB permeability.

- P-gp Efflux Assays: Caco-2/MDCK monolayers assess efflux ratios; low ratios (<3) indicate favorable CNS penetration .

- In Silico BBB Prediction: Tools like ADMET Predictor estimate logBB values (target: >0.3) .

属性

IUPAC Name |

1-benzyl-3-(3-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-21-17-9-5-8-16(12-17)18-14-20(11-10-19-18)13-15-6-3-2-4-7-15/h2-9,12,18-19H,10-11,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMOTEPUZBNHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CN(CCN2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。